molecular formula C19H24N4O2S B11173590 1-(4-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(4-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11173590
M. Wt: 372.5 g/mol
InChI Key: QKGCHEGUPZLNHF-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

1-(4-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole moiety, in particular, contributes to its potential as a versatile scaffold for drug development .

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24N4O2S/c1-4-5-13(3)18-21-22-19(26-18)20-17(25)14-10-16(24)23(11-14)15-8-6-12(2)7-9-15/h6-9,13-14H,4-5,10-11H2,1-3H3,(H,20,22,25)

InChI Key

QKGCHEGUPZLNHF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C

Origin of Product

United States

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